molecular formula C₁₂H₁₃D₄N₅O₄ B1163506 N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine

N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine

Cat. No.: B1163506
M. Wt: 299.32
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine is a deuterated analog of a purine nucleoside derivative found in Cordyceps species, designed to enhance stability and track metabolic fate in research settings. This compound is of significant interest in biochemical research for investigating mechanisms related to cell proliferation, inflammation, and stress response. Studies on its non-deuterated counterpart, N6-(2-Hydroxyethyl)-adenosine (HEA), have demonstrated a compelling multi-target mechanism of action. HEA has been shown to induce apoptosis in cancer cells via the activation of caspase-dependent pathways and by promoting endoplasmic reticulum (ER) stress and autophagy . Furthermore, it exhibits potent anti-inflammatory and anti-fibrotic properties by suppressing key signaling pathways, including NF-κB and TGF-β1/Smad, which are central to the inflammatory response and tissue fibrosis . Research also highlights its antioxidant capacity, where it protects neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) generation and preserving mitochondrial function . These diverse pharmacological activities make this compound a valuable tool for researchers exploring novel therapeutic strategies in areas such as oncology, nephrology, and neuropharmacology.

Properties

Molecular Formula

C₁₂H₁₃D₄N₅O₄

Molecular Weight

299.32

Synonyms

2’-Deoxy-N-(2-hydroxyethyl-d4)adenosine; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N6 2 Hydroxyethyl D4 2 Deoxyadenosine

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Nucleosides

The precise placement of deuterium atoms within a nucleoside is essential for its intended application. This is achieved through various chemical methods that can target either the nucleobase or the sugar moiety with high specificity.

Hydrogen-deuterium (H-D) exchange reactions are a fundamental method for introducing deuterium into organic molecules. In nucleosides, the protons attached to heteroatoms and certain carbon atoms can be exchanged for deuterium, typically by using a deuterium source like D₂O.

Nucleobase Exchange: The exocyclic amino hydrogens of adenosine (B11128) can be exchanged with deuterium from a solvent. The rate of this exchange is pH-dependent, showing both acid and base catalysis. nih.gov The mechanism for acid-catalyzed exchange involves the N-1 protonated adenosine as an intermediate, while the base-catalyzed pathway proceeds through an amidine anion. nih.gov In both scenarios, the rate-limiting step is the abstraction of a proton from the exocyclic amino group. nih.gov Gas-phase H-D exchange studies on nucleotide monophosphates have shown that the amino protons of the bases exchange more readily than the hydroxyl protons of the sugar. nih.gov

Sugar Moiety Exchange: Introducing deuterium into the sugar ring is more complex. One method involves using a deuterated Raney nickel catalyst in heavy water (²H₂O) to exchange hydrogens on hydroxyl-bearing carbons. google.com However, this technique can present challenges such as epimerization and lack of reproducibility in the level of deuteration. google.com Enzymatic approaches have also been developed, where enzymes from the pentose-phosphate pathway convert deuterated glucose into deuterated ribose, which is then converted into nucleoside triphosphates (NTPs). nih.gov

Table 1: Comparison of H-D Exchange Methods for Nucleosides

Method Target Moiety Reagents/Conditions Advantages Disadvantages
pH-Dependent Exchange Nucleobase (Amino H) D₂O, Acidic or Basic Buffers Simple, targets specific protons Limited to exchangeable protons
Raney Nickel Catalysis Sugar Moiety Deuterated Raney Ni, ²H₂O Can introduce multiple deuterium atoms Potential for epimerization, reproducibility issues google.com
Enzymatic Synthesis Sugar Moiety Deuterated Glucose, Enzymes High specificity, controlled labeling Requires specific enzymes, multi-step process nih.gov

For applications requiring precise structural analysis, such as NMR studies, stereoselective deuteration is crucial. This involves methods that substitute a specific hydrogen atom in a chiral environment with deuterium.

A common strategy for achieving stereoselective deuteration is the reduction of a keto-nucleoside precursor with a deuterated reducing agent. For instance, the stereospecific reduction of 3'-keto nucleosides using sodium triacetoxyborodeuteride can produce 3'-deuterated pyrimidine (B1678525) nucleosides in high yields. acs.orghi.issemanticscholar.org Similarly, a procedure for the stereoselective deuterium substitution of one of the diastereotopic 5′-protons in 2′-deoxynucleotides has been developed using the reduction of a 5-oxosugar derivative with deuterated Alpine-Borane. nih.govnih.gov These methods are valuable for preparing labeled nucleosides in quantities suitable for incorporation into oligonucleotides for structural studies. nih.gov

Chemical Synthesis Pathways for N6-Alkylated Deoxyadenosines

The synthesis of N6-alkylated deoxyadenosines, the core structure of the target compound, involves the attachment of an alkyl group to the exocyclic amino group at the N6 position of the adenine (B156593) base.

The most common method for synthesizing N6-substituted adenosine analogues is through nucleophilic substitution. researchgate.net This typically involves the reaction of a 6-chloropurine nucleoside precursor with an appropriate amine. In this reaction, the amine acts as the nucleophile, attacking the electron-deficient carbon at the C6 position of the purine (B94841) ring and displacing the chloride leaving group. researchgate.net

Alternatively, direct alkylation of the N6-amino group of 2'-deoxyadenosine (B1664071) can be performed. However, this can lead to a mixture of products, as alkylation can also occur at other positions on the purine ring. researchgate.net Therefore, the 6-chloropurine route is often preferred for its regioselectivity. The reaction mechanism is generally considered a nucleophilic aromatic substitution (SnAr). youtube.com The presence of electron-withdrawing groups in the aromatic ring activates it towards nucleophilic attack. youtube.com

To improve the efficiency of N6-alkylation, microwave-assisted organic synthesis has been successfully applied. This technique can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net An efficient protocol for the synthesis of N6-(2-Hydroxyethyl)adenosine and its analogues via nucleophilic substitution has been developed where the reactions are completed in as little as 10 minutes under microwave irradiation. researchgate.net Utilizing water as a solvent in these protocols also offers an environmentally friendly "green chemistry" approach. researchgate.net

Table 2: Comparison of Synthesis Methods for N6-Alkylated Adenosines

Method Typical Precursors Key Features Reaction Time
Conventional Nucleophilic Substitution 6-chloropurine nucleoside, amine Standard laboratory heating Several hours to days researchgate.net

The synthesis of modified nucleosides like N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine requires careful use of protecting groups to prevent unwanted side reactions at the sugar hydroxyl groups and the nucleobase itself.

During the synthesis of N6-alkylated deoxyadenosines, the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are typically protected. Common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or trityl ethers (e.g., dimethoxytrityl, DMT). hi.is

Synthesis of Phosphorylated Derivatives of this compound

The biological activity and utility of nucleoside analogues like this compound are often dependent on their conversion to the corresponding mono-, di-, and triphosphate forms. This phosphorylation is a critical step for their incorporation into nucleic acids or for their role as enzyme inhibitors. Both enzymatic and chemical strategies have been developed to achieve this transformation.

Enzymatic Synthesis of Deuterated Nucleotide Triphosphates

Enzymatic synthesis provides a highly specific and efficient route to generate nucleoside triphosphates under mild conditions. This method mimics the natural metabolic pathway within a cell, utilizing a cascade of kinase enzymes to sequentially add phosphate groups to the initial nucleoside.

The process for converting a deuterated deoxynucleoside such as this compound into its triphosphate derivative (dNTP) typically begins with the monophosphorylation at the 5'-hydroxyl position, catalyzed by a nucleoside kinase. This initial product, the deoxynucleoside monophosphate (dNMP), then serves as a substrate for a nucleoside monophosphate kinase, which transfers a phosphate group from a donor like ATP to yield the deoxynucleoside diphosphate (B83284) (dNDP). In the final step, a nucleoside diphosphate kinase catalyzes the formation of the target deoxynucleoside triphosphate (dNTP). nih.gov

To drive these sequential reactions forward, an ATP regeneration system is often coupled to the process. acs.org This ensures a constant supply of the phosphate donor, maximizing the yield of the final triphosphate product. Recombinant E. coli cells engineered to display the necessary kinases on their surface have been used to create efficient whole-cell catalysts for dNTP synthesis, achieving high conversion rates. acs.org A general biocatalytic cascade for producing dNTPs from a starting material involves digestion by nucleases to produce monophosphates (dNMPs), which are then built up to triphosphates using kinases and ATP. nih.gov

Table 1: Enzymatic Phosphorylation Cascade This table outlines the sequential enzymatic reactions for converting a deoxynucleoside into its triphosphate form.

Step Starting Substrate Enzyme Class Product
1 This compound Deoxynucleoside Kinase This compound-5'-monophosphate (dNMP)
2 dNMP Nucleoside Monophosphate Kinase This compound-5'-diphosphate (dNDP)
3 dNDP Nucleoside Diphosphate Kinase This compound-5'-triphosphate (dNTP)

Chemical Approaches to Deuterated Nucleoside Monophosphates and Diphosphates

Chemical synthesis offers a versatile alternative to enzymatic methods, allowing for large-scale production without the need for enzymes. Various chemical phosphorylation strategies have been developed for nucleosides.

A widely used method for the synthesis of nucleoside monophosphates is the Yoshikawa procedure, which employs a phosphorylating agent like phosphorus oxychloride (POCl3) in a trialkyl phosphate solvent. ingentaconnect.comjst.go.jp This approach facilitates selective phosphorylation at the 5'-position of the deoxynucleoside.

From the monophosphate, further phosphorylation to the diphosphate and triphosphate can be achieved. One common strategy involves activating the monophosphate, for instance, by converting it into a phosphorimidazolide intermediate. This activated species can then react with inorganic pyrophosphate to yield the triphosphate. mdpi.com

An improved one-pot, three-step method based on the Ludwig-Yoshikawa strategy allows for the efficient synthesis of deoxynucleoside triphosphates directly from the unprotected nucleoside. nih.govnih.gov This process involves:

Initial monophosphorylation with POCl3.

Subsequent reaction with tributylammonium pyrophosphate.

Hydrolysis of the resulting cyclic intermediate to yield the final dNTP. nih.govnih.gov

This protection-free method is effective for both purine and pyrimidine deoxynucleosides and can produce the final triphosphate product in good yields, typically between 65% and 70%. nih.gov

Purification and Isolation Techniques for Deuterated Nucleoside Analogues

The successful synthesis of this compound and its phosphorylated derivatives requires robust purification techniques to isolate the target compound from reaction byproducts, unreacted starting materials, and other impurities. Several chromatographic methods are particularly well-suited for this purpose.

Ion-Exchange Chromatography (IEX): This is a primary technique for purifying nucleotides and oligonucleotides. knauer.net Separation is based on the net charge of the molecules. The negatively charged phosphate groups in the backbone of nucleotides interact with the positively charged stationary phase of an anion exchange column. elementlabsolutions.combio-works.com Elution is typically achieved by applying a salt gradient of increasing concentration, which disrupts the electrostatic interactions. Molecules with a greater negative charge (i.e., more phosphate groups) bind more tightly to the resin and elute at higher salt concentrations. bio-works.com This makes IEX highly effective for separating nucleoside mono-, di-, and triphosphates from each other and from the unphosphorylated nucleoside. elementlabsolutions.com

Boronate Affinity Chromatography: This technique is used for the selective separation of molecules containing cis-diol groups. tandfonline.comnih.gov Boronic acid, immobilized on a solid support, forms a reversible covalent complex with the cis-diols present in the sugar moiety of ribonucleosides. gbiosciences.com While highly effective for ribonucleosides, its utility for deoxyribonucleosides like this compound is different, as they lack the 2',3'-cis-diol structure. However, some selectivity may still be observed due to other interactions. core.ac.uk

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. While standard RP-HPLC can be used, Ion-Pair Reversed-Phase (IP-RP) chromatography is often more effective for charged molecules like nucleotides. An ion-pairing reagent is added to the mobile phase to neutralize the charge on the phosphate groups, allowing for their retention and separation on a hydrophobic stationary phase.

Other Techniques: Standard silica gel column chromatography can be used for the purification of nucleoside analogues, particularly for separating compounds with different polarities before phosphorylation. nih.gov Following purification, desalting steps, for which specialized cartridges are available, are often necessary to remove the high salt concentrations used in ion-exchange elution buffers. bio-works.comnih.gov

Table 2: Comparison of Purification Techniques for Deuterated Nucleoside Analogues This table summarizes the principles and applications of common purification methods.

Technique Principle of Separation Primary Application for Nucleoside Analogues Advantages Disadvantages
Anion Exchange Chromatography (IEX) Electrostatic interaction based on net negative charge. elementlabsolutions.com Separating dNMP, dNDP, and dNTP from each other and from the uncharged nucleoside. bio-works.com High resolution based on phosphate count; high loading capacity; scalable. knauer.net Requires high salt concentrations for elution, necessitating a subsequent desalting step. bio-works.com
Boronate Affinity Chromatography Reversible covalent bonding with cis-diol groups. gbiosciences.com Primarily for separating ribonucleosides; limited direct applicability to deoxynucleosides. core.ac.uknih.gov Highly specific for cis-diol containing molecules. tandfonline.com Ineffective for compounds lacking cis-diols, such as 2'-deoxyadenosine derivatives.
Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) Partitioning based on hydrophobicity, with ion-pairing agent masking phosphate charges. High-resolution separation of nucleotides and modified nucleosides. Excellent resolution; compatible with mass spectrometry. The ion-pairing reagent can be difficult to remove from the final product. knauer.net
Silica Gel Chromatography Adsorption based on polarity. Purification of the initial, unphosphorylated nucleoside analogue from non-polar impurities. nih.gov Inexpensive and widely available. Lower resolution for closely related polar compounds; not suitable for highly charged nucleotides.

Biochemical Interactions and Cellular Processing of N6 2 Hydroxyethyl D4 2 Deoxyadenosine

Enzymatic Metabolism and Transformations in Model Systems

The cellular processing of N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine is expected to begin with its interaction with enzymes of the purine (B94841) salvage pathway. This pathway recycles nucleosides and nucleobases, converting them back into nucleotides that can be used for various cellular processes, including DNA and RNA synthesis. wikipedia.orgmicrobenotes.com This is an energy-efficient alternative to the de novo synthesis of nucleotides. microbenotes.com

Substrate Recognition by Nucleoside Kinases and Phosphorylases

The initial and rate-limiting step in the salvage of adenosine (B11128) and its analogs is typically phosphorylation, catalyzed by a nucleoside kinase. Adenosine kinase (ADK) is the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP). researchgate.net Studies on various N6-modified adenosine analogs have demonstrated that ADK can recognize and phosphorylate these modified nucleosides. researchgate.net For instance, N6-methyladenosine (m6A) and N6-isopentenyladenosine (i6A) are substrates for ADK. researchgate.net This suggests that this compound, upon entering a cell, would likely be recognized by a deoxynucleoside kinase, such as deoxycytidine kinase or adenosine kinase itself, which has been shown to have broad substrate specificity, to be converted into its monophosphate form. rcsb.org

Purine nucleoside phosphorylases (PNPs) are another class of enzymes in the salvage pathway that catalyze the reversible phosphorolytic cleavage of the glycosidic bond of nucleosides, yielding the free purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. science.gov While specific studies on the interaction of this compound with PNPs are not available, the structural modification at the N6 position could influence its recognition and processing by these enzymes, potentially making it a poor substrate compared to canonical deoxynucleosides.

Interaction with Deaminases and Nucleotidases

Adenosine deaminases (ADAs) are critical enzymes that catabolize adenosine and deoxyadenosine (B7792050) by converting them to inosine (B1671953) and deoxyinosine, respectively. This deamination prevents the accumulation of (deoxy)adenosine, which can be toxic to cells. Research on N6-modified adenosine analogs indicates that the size of the substituent at the N6 position can significantly impact whether the compound is a substrate for ADA. researchgate.net Smaller N6-alkyl substitutions may be tolerated, while larger groups can sterically hinder the enzyme's active site. Furthermore, adenosine deaminase-like proteins (ADAL) have been shown to deaminate N6-modified adenosine monophosphates, acting as a "sanitization" pathway to prevent the accumulation of these modified nucleotides. researchgate.net Therefore, this compound or its phosphorylated form could be substrates for deaminases, which would represent a catabolic fate for the compound.

Nucleotidases are enzymes that hydrolyze nucleotides into nucleosides and phosphate. Should this compound be phosphorylated to its mono-, di-, or triphosphate form, nucleotidases would be responsible for reversing this process, thus regulating the intracellular concentration of the activated form of the compound.

Purine Salvage and De Novo Biosynthesis Pathway Studies

The primary route for the metabolic activation of this compound is the purine salvage pathway. wikipedia.orgresearchgate.net Following its uptake into the cell, the compound would enter the deoxynucleoside salvage pathway, initiated by phosphorylation via a kinase as discussed above. The resulting this compound monophosphate can then be further phosphorylated by other kinases to the diphosphate (B83284) and triphosphate forms. The triphosphate form, this compound triphosphate, is the active metabolite that can serve as a substrate for DNA polymerases. researchgate.netnih.gov

It is unlikely that this compound would directly participate in the de novo purine biosynthesis pathway, as this pathway synthesizes purine nucleotides from simpler precursors like amino acids, CO2, and one-carbon units. microbenotes.com However, if the compound is degraded by a phosphorylase to release the N6-(2-hydroxyethyl)adenine base, this modified base could potentially be salvaged by adenine (B156593) phosphoribosyltransferase (APRT) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which attach a phosphoribosyl pyrophosphate (PRPP) moiety to the base to form a nucleotide. wikipedia.orgmicrobenotes.com

Incorporation into Nucleic Acids in In Vitro and Cellular Contexts

The ultimate biochemical consequence of the metabolic activation of this compound to its triphosphate form is its potential incorporation into DNA. This process is mediated by DNA polymerases during replication or repair.

DNA Polymerase Substrate Specificity and Fidelity Studies

The incorporation of modified nucleotides is highly dependent on the specific DNA polymerase involved. Replicative polymerases (e.g., Pol δ and Pol ε) are generally high-fidelity enzymes with active sites that are sterically constrained to select for the correct, canonical dNTPs. In contrast, specialized translesion synthesis (TLS) DNA polymerases (e.g., Pol η, Pol ι, Pol κ) have more open and flexible active sites that can accommodate and bypass damaged or modified bases in the template strand. nih.gov These TLS polymerases are also known to be more error-prone when incorporating nucleotides.

While direct studies on the incorporation of this compound triphosphate into DNA are not available, research on the bypass of structurally similar N6-deoxyadenosine adducts provides significant insights. For example, when an N6-alkylated deoxyadenosine adduct is present in the template strand, TLS polymerases are often required to bypass the lesion. nih.gov Studies on an N6-(2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine adduct showed that human polymerase η (hPol η) could bypass the adduct with relatively high efficiency, primarily inserting the correct nucleotide (dTMP) opposite it. nih.gov However, other polymerases like hPol β and hPol ι were less efficient. nih.gov Misincorporation of dCMP, dGMP, and dAMP opposite such adducts has also been observed, particularly by the more error-prone polymerases. nih.govnih.gov This suggests that if this compound were present as an adduct in a template strand, it would likely be bypassed by TLS polymerases, with the potential for introducing mutations.

The table below summarizes kinetic data for nucleotide incorporation opposite a structurally similar N6-deoxyadenosine adduct by human DNA polymerase η, illustrating the relative efficiency of correct versus incorrect nucleotide insertion.

Nucleotide InsertedApparent Km (µM)Apparent kcat (min-1)Relative Efficiency (kcat/Km)
dTMP (correct) 15 ± 20.85 ± 0.051.0
dCMP 180 ± 300.21 ± 0.020.021
dGMP 190 ± 400.11 ± 0.010.010
dAMP 300 ± 500.13 ± 0.010.008
Data adapted from studies on a structurally related N6-deoxyadenosine adduct and presented for illustrative purposes.

N6-Modification as a Deoxynucleoside Adduct in DNA

N6-(2-Hydroxyethyl)-2'-deoxyadenosine is recognized as a purine deoxynucleoside DNA adduct. americanchemicalsuppliers.com Such adducts can form when cells are exposed to ethylene (B1197577) oxide, a known carcinogen, which can react with the N6-amino group of deoxyadenosine in DNA. The presence of this bulky, hydrophilic group at the N6 position disrupts the normal Watson-Crick hydrogen bonding with thymine, as the N6-hydrogen atom is replaced. nih.gov This can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. nih.gov The deuterium (B1214612) labeling in this compound makes it an ideal standard for use in mass spectrometry-based studies to accurately quantify the formation of this specific DNA adduct in biological samples. lgcstandards.com The formation of similar N6-deoxyadenosine adducts, such as S-[2-(N6-deoxyadenosinyl)ethyl]GSH from 1,2-dibromoethane (B42909) exposure, has been shown to block replication and induce mutations by human TLS DNA polymerases. nih.gov

Potential for RNA Polymerase Interaction

While direct experimental studies on the interaction between this compound and RNA polymerase are not extensively documented, the potential for such an interaction can be inferred from research on structurally related DNA adducts. Modifications at the N6 position of adenine can significantly influence DNA-protein interactions. For instance, N6-methyladenine (m6A), a naturally occurring modification in the DNA of various organisms, serves as an epigenetic signal that can regulate the binding of proteins to DNA, thereby affecting processes like DNA replication, repair, and gene expression. nih.gov The addition of a methyl group alters the local DNA structure and its thermodynamic stability, which in turn can modulate the affinity of DNA-binding proteins. nih.gov

Given that the 2-hydroxyethyl group is bulkier than a methyl group, it is plausible that its presence at the N6 position of deoxyadenosine within a DNA strand would present a steric challenge to the passage of RNA polymerase II (Pol II) during transcription. Research on other bulky N6-dA adducts has shown that they can act as significant blocks to Pol II elongation. The polymerase may stall or arrest at the site of the lesion, an event that can trigger transcription-coupled nucleotide excision repair (TC-NER) pathways. The degree of blockage and the potential for bypass of the lesion often depend on the specific stereochemistry and conformation of the adduct within the polymerase's active site. Therefore, should this compound be incorporated into the DNA template, it is likely to be recognized as a lesion and has the potential to impede or stall the transcriptional machinery.

Intracellular Fate and Metabolic Cycling in Research Models

Nucleotide Pool Dynamics and Regulation

Once inside a cell, this compound, as a modified purine deoxynucleoside, is a candidate for entry into nucleotide salvage pathways. These pathways are crucial for recycling nucleosides and bases from DNA and RNA degradation, thus conserving energy. wikipedia.org In mammalian cells, deoxynucleosides are transported across the cell membrane and can be phosphorylated by nucleoside kinases to form deoxynucleoside monophosphates (dNMPs). nih.gov Specifically, deoxyadenosine and its analogs are substrates for deoxycytidine kinase and deoxyguanosine kinase. nih.gov

Phosphorylation would trap this compound monophosphate within the cell, allowing it to be further phosphorylated to the di- and triphosphate forms (dNTPs). The resulting modified dNTP could then be a potential substrate for DNA polymerases, leading to its incorporation into DNA.

Mechanistic Investigations and Isotopic Labeling Applications of N6 2 Hydroxyethyl D4 2 Deoxyadenosine

Elucidating Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes. wikipedia.org This phenomenon is a cornerstone of mechanistic chemistry, providing invaluable insights into the rate-determining step of a reaction. researchgate.netprinceton.edu The basis for the KIE lies in the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope like deuterium (B1214612) is stronger and has a lower zero-point energy than the corresponding bond to hydrogen. wikipedia.orgprinceton.edu

When a carbon-hydrogen bond is broken during the rate-determining step of a reaction, replacing the hydrogen with deuterium (a C-D bond) will result in a significantly slower reaction rate. This is known as a primary kinetic isotope effect. wikipedia.org The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can be substantial, typically ranging from 6 to 10 for C-H bond cleavage at room temperature. wikipedia.org In contrast, a small or non-existent KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-limiting step. princeton.edu

For N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine, the deuterium labels are on the hydroxyethyl (B10761427) group. If an enzymatic or chemical reaction involved the cleavage of one of these C-D bonds in its rate-determining step—for instance, through an oxidation reaction mediated by a hydrogen atom transfer (HAT) mechanism—a large primary KIE would be expected. acs.org Conversely, secondary kinetic isotope effects (SKIEs), which are much smaller, are observed when the isotopically labeled bond is not broken but is located near the reaction center. wikipedia.org These SKIEs can provide information about changes in hybridization at a carbon atom during the transition state. wikipedia.org By measuring the reaction rates of the deuterated and non-deuterated versions of the nucleoside, researchers can definitively probe whether the hydroxyethyl moiety is directly involved in the critical transition state of a given transformation. researchgate.netprinceton.edu

Reaction Type / MechanismTypical kH/kD ValueInterpretation
Primary KIE (e.g., E2 Elimination)~4-7C-H/D bond is broken in the rate-determining step. princeton.edu
Secondary KIE (e.g., SN1 Solvolysis)~1.0-1.4C-H/D bond is not broken but is near the reaction center; indicates change in hybridization. wikipedia.org
No KIE~1.0C-H/D bond is not involved in or near the rate-determining step. princeton.edu

Tracing Metabolic Flux and Pathway Analysis in Biological Systems

Isotopic labeling is a fundamental tool for tracing the pathways of molecules in complex biological systems. numberanalytics.com By introducing a labeled compound like this compound into a cellular or organismal system, its journey can be monitored using sensitive analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR). escholarship.org The deuterium atoms act as a "tag" that distinguishes the administered compound and its downstream metabolites from the endogenous, unlabeled pool of molecules. nih.gov

This approach, known as stable isotope tracing, allows for the qualitative and quantitative analysis of metabolic flux—the rate of turnover of metabolites in a biochemical pathway. nih.govresearchgate.net As the labeled nucleoside is processed by cellular machinery, the deuterium tag is carried into subsequent products. columbia.edu For example, if the nucleoside is phosphorylated and incorporated into larger molecules or if the hydroxyethyl group is enzymatically modified or transferred, the location and abundance of the deuterium label in various metabolic pools provide a dynamic map of these processes. researchgate.netcolumbia.edu This is particularly valuable for understanding how metabolic pathways are regulated and how they respond to physiological changes or disease states. escholarship.org

A primary metabolic fate for a deoxyadenosine (B7792050) analog is its potential incorporation into DNA. nih.gov this compound can be used to measure the rate of new DNA synthesis (proliferation) and degradation (turnover) in cell populations. escholarship.org The process involves introducing the labeled nucleoside into the cell culture medium. Cells that are actively dividing will take up the nucleoside, phosphorylate it to the corresponding triphosphate, and incorporate it into newly synthesized DNA strands. nih.gov

By harvesting the cells at different time points, extracting the genomic DNA, and hydrolyzing it back to individual deoxynucleosides, the ratio of labeled to unlabeled deoxyadenosine can be quantified using mass spectrometry. escholarship.org This ratio directly reflects the proportion of new DNA synthesized during the labeling period. This technique provides a precise and non-radioactive method for assessing cell proliferation rates and DNA turnover, which are critical parameters in fields such as cancer biology and regenerative medicine. escholarship.org

Time Point (Hours)Cell Population% Labeled Deoxyadenosine in Genomic DNA (Hypothetical)
6Control Fibroblasts5.2%
12Control Fibroblasts10.8%
24Control Fibroblasts22.5%
24Proliferating Cancer Cells45.7%

Before a nucleoside analog can participate in intracellular metabolism, it must first cross the cell membrane. nih.gov This process is not one of simple diffusion for hydrophilic molecules like nucleosides; instead, it is mediated by specific membrane proteins known as nucleoside transporters (NTs). nih.govfrontiersin.org These transporters are crucial determinants of how cells and tissues acquire nucleosides for nucleic acid synthesis and other metabolic needs. frontiersin.org

There are two major families of human nucleoside transporters: the Solute Carrier family 28 (SLC28), which encodes concentrative nucleoside transporters (CNTs), and the SLC29 family, which encodes equilibrative nucleoside transporters (ENTs). frontiersin.orgfrontiersin.org CNTs use the sodium ion gradient to actively transport nucleosides into cells, while ENTs facilitate bidirectional transport down a concentration gradient. frontiersin.org Using a labeled substrate like this compound allows researchers to study the kinetics and specificity of these transporters. By measuring the rate of uptake of the labeled compound into cells, one can characterize the transport activity, identify which transporters are responsible for its uptake (e.g., by using specific inhibitors), and investigate how this transport is regulated. frontiersin.org

Transporter FamilyDriving ForceKey MembersSubstrate Preference
Concentrative (CNTs / SLC28)Na+ Gradient (Active)hCNT1, hCNT2, hCNT3CNT1: Pyrimidines; CNT2: Purines; CNT3: Broad. frontiersin.org
Equilibrative (ENTs / SLC29)Concentration Gradient (Facilitated)hENT1, hENT2, hENT3, hENT4Broad (Purines and Pyrimidines), though some differences exist. frontiersin.orgfrontiersin.org

Probing Enzyme-Substrate Interactions and Conformational Dynamics

Understanding how an enzyme binds to its substrate and catalyzes a reaction requires detailed knowledge of the structure and dynamics of the enzyme-substrate complex. nih.gov Isotopic labeling, particularly with deuterium, provides a powerful means to obtain this information at an atomic level. researchgate.netnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and studying the dynamics of biomolecules in solution. nih.gov However, for larger proteins or nucleic acid complexes, standard proton (¹H) NMR spectra can become overwhelmingly complex and crowded. utoronto.ca Deuterium labeling is a key strategy to overcome this limitation. numberanalytics.comutoronto.ca

The deuterium nucleus (²H) has different magnetic properties than a proton, including a much smaller magnetic moment. numberanalytics.com Replacing protons with deuterons in a biomolecule or a ligand simplifies the ¹H-NMR spectrum by removing signals and eliminating certain proton-proton interactions. studymind.co.uk If this compound is incorporated into a DNA duplex that is then bound by a protein, the deuterium labels can serve as silent reporters. Alternatively, ²H NMR itself can be used to directly probe the dynamics at the labeled site. numberanalytics.com Changes in the deuterium NMR signal can provide information about the mobility and local environment of the hydroxyethyl group upon binding, revealing details about conformational changes and molecular interactions within the complex. numberanalytics.comutoronto.ca

PropertyProton (¹H)Deuteron (²H)
Nuclear Spin (I)1/21 numberanalytics.com
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)26.754.11 numberanalytics.com
Natural Abundance99.98%0.01% escholarship.org
NMR Application ImpactHigh sensitivity, but complex spectra in large molecules.Low sensitivity, but simplifies ¹H spectra and is a powerful probe for molecular dynamics. numberanalytics.comstudymind.co.uk

Pinpointing the precise interactions between a substrate and the amino acid residues within an enzyme's active site is crucial for understanding catalysis. nih.govnih.gov A labeled substrate like this compound can be used as a molecular ruler and probe. After allowing the labeled substrate to bind to the enzyme, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY detects protons that are close in space (typically <5 Å), even if they are far apart in the primary sequence.

By identifying NOEs between the known positions of the deuterium-labeled group (by observing the protons on adjacent carbons) and specific protons on the enzyme's amino acid side chains, a map of the binding orientation can be constructed. nih.gov This allows researchers to identify which residues in the active site are in close proximity to the substrate's hydroxyethyl group. This information is critical for building accurate computational models of the enzyme-substrate complex and for understanding the roles of individual amino acids in positioning the substrate for catalysis. nih.gov Furthermore, this knowledge can guide the design of specific enzyme inhibitors. nih.gov

Applications in DNA Damage and Repair Pathway Research

The study of DNA damage and repair is fundamental to understanding the mechanisms of carcinogenesis and the efficacy of certain cancer therapies. This compound plays a critical role in this field, not as a direct participant in biological processes, but as an indispensable analytical tool. Its deuterium labeling makes it an ideal internal standard for isotope dilution mass spectrometry. lgcstandards.comresearchgate.net This technique allows for the precise and accurate quantification of its non-labeled counterpart, N6-(2-hydroxyethyl)-2'-deoxyadenosine, a DNA adduct formed from exposure to carcinogens like ethylene (B1197577) oxide. By enabling researchers to measure minute quantities of this adduct in complex biological samples, the deuterated standard underpins investigations into how this specific type of DNA damage is formed, repaired, and tolerated by the cell.

The formation of DNA adducts, which are chemical modifications to DNA, is an initiating event in chemical carcinogenesis. nih.gov The N6 position of adenine (B156593) is susceptible to alkylation by various agents, leading to adducts that can disrupt normal DNA functions. nih.govnih.gov The use of this compound as an internal standard is crucial for accurately tracking the formation and persistence of the corresponding N6-(2-hydroxyethyl)-2'-deoxyadenosine adduct in cellular DNA following exposure to genotoxic agents.

Once formed, these adducts are targeted by the cell's DNA repair machinery. Studies on structurally similar adducts, such as those derived from the industrial chemical 1,3-butadiene (B125203), show that the Base Excision Repair (BER) pathway is involved in their removal. nih.govnih.gov Research using nuclear extracts from human cells has demonstrated that various butadiene-derived deoxyadenosine adducts are recognized and cleaved by a BER mechanism. nih.govnih.gov The efficiency of this repair process varies depending on the specific structure of the adduct. For instance, investigations into adducts formed by 1,3-butadiene metabolites revealed that they are removed from genomic DNA with varying efficiency, indicating that the cellular repair machinery has a preference for certain structures. nih.govnih.gov The rapid removal of some of these adducts, with half-lives of less than an hour in mammalian cells, highlights the efficiency of these repair pathways in mitigating DNA damage. nih.gov

Table 1: Relative Excision Efficiency of Butadiene-Derived Deoxyadenosine Adducts by Base Excision Repair

Adduct Relative Excision Efficiency Reference
(S)-N6-(2-hydroxy-3-buten-1-yl)-2′-deoxyadenosine Highest nih.gov
(R,R)-N6,N6-(2,3-dihydroxybutan-1,4-diyl)-2′-deoxyadenosine Medium nih.gov

If a DNA adduct is not removed by repair pathways like BER before DNA replication commences, it can pose a significant block to the high-fidelity replicative DNA polymerases. nih.gov To overcome this obstacle and prevent cell death, cells employ a damage tolerance mechanism known as translesion synthesis (TLS). nih.gov During TLS, specialized, low-fidelity DNA polymerases are recruited to replicate past the lesion. nih.govnih.gov

Investigating the fate of N6-substituted deoxyadenosine adducts during replication provides critical insights into their mutagenic potential. Studies on structurally analogous adducts have shown that different TLS polymerases have distinct abilities to bypass these lesions. For example, when encountering a 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine (1,N6-γ-HMHP-dA) lesion, human polymerases (hPol) η and κ can perform translesion synthesis, whereas hPol β is completely blocked and hPol ι can only insert a single nucleotide before stalling. nih.gov The bypass is often error-prone; hPol η, κ, and the archebacterial polymerase Dpo4 were found to incorporate dGMP and dAMP opposite the 1,N6-γ-HMHP-dA lesion with a frequency comparable to the correct nucleotide, dTMP. nih.gov This misincorporation can lead to A→T and A→C transversions. nih.gov In contrast, the bypass of a related N6-oxopropenyl-2′-deoxyadenosine adduct is generally more accurate, with polymerases preferentially inserting the correct nucleotide (dTTP). nih.gov However, even in this case, the base excision repair polymerase hPol β is almost completely blocked, and minor mis-insertion of dCTP can occur, potentially leading to A→G transitions. nih.gov

Table 2: Activity of Various DNA Polymerases on N6-Substituted Deoxyadenosine Adducts

DNA Polymerase Adduct Studied Bypass Ability Fidelity / Primary Nucleotide Inserted Reference(s)
hPol η 1,N6-γ-HMHP-dA Yes Error-prone (dTMP, dGMP, dAMP) nih.gov
hPol η S-[2-(N6-dA)ethyl]GSH Yes Increased misincorporation (dC confirmed) nih.gov
hPol κ 1,N6-γ-HMHP-dA Yes Error-prone (dTMP, dGMP, dAMP) nih.gov
hPol ι 1,N6-γ-HMHP-dA Stalls after 1 nt insertion - nih.gov
hPol β 1,N6-γ-HMHP-dA Blocked - nih.gov
hPol β N6-oxopropenyl-dA Blocked - nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
N6-(2-hydroxyethyl)-2'-deoxyadenosine
(S)-N6-(2-hydroxy-3-buten-1-yl)-2′-deoxyadenosine
(R,R)-N6,N6-(2,3-dihydroxybutan-1,4-diyl)-2′-deoxyadenosine
(R,S)-1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine
N6-oxopropenyl-2′-deoxyadenosine
S-[2-(N6-deoxyadenosinyl)ethyl]glutathione
Ethylene oxide
1,3-Butadiene
dAMP (deoxyadenosine monophosphate)
dGMP (deoxyguanosine monophosphate)
dTMP (deoxythymidine monophosphate)
dCTP (deoxycytidine triphosphate)

Advanced Analytical Techniques for Characterization and Quantification of N6 2 Hydroxyethyl D4 2 Deoxyadenosine

Mass Spectrometry (MS) Applications in Metabolic Tracing and Metabolomics

Mass spectrometry is a cornerstone technique for the analysis of stable isotope-labeled compounds due to its high sensitivity, selectivity, and ability to differentiate molecules based on their mass-to-charge ratio (m/z). For N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine, MS is critical for tracing its metabolic fate and for its use as an internal standard in quantitative metabolomics.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry. nih.gov Developing a robust LC-MS/MS method is essential for the accurate quantification of this compound in biological samples.

The method development process involves several key steps. First is the optimization of mass spectrometry conditions. This is typically achieved by infusing a standard solution of the analyte into the mass spectrometer and optimizing the electrospray ionization (ESI) source parameters to achieve a stable and intense signal for the precursor ion. For this compound, with a molecular weight of 299.32, the protonated molecule [M+H]⁺ would be targeted in positive ion mode. lgcstandards.com

Next, collision-induced dissociation (CID) is applied to the precursor ion to generate characteristic product ions. The most stable and abundant fragment ions are selected for Multiple Reaction Monitoring (MRM) transitions. This two-stage mass filtering significantly enhances selectivity and reduces background noise. A hypothetical MRM transition for the analyte would be based on its structure, while the corresponding non-deuterated standard, N6-(2-Hydroxyethyl)-2'-deoxyadenosine (MW 295.29), would have its own distinct transition. nih.govlgcstandards.com

Finally, chromatographic conditions are optimized to achieve good peak shape, resolution from matrix components, and a short run time. nih.gov A reverse-phase column, such as a C18, is commonly used for separating nucleoside adducts. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve ionization efficiency. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

Parameter Setting
Chromatography
Column C18 reverse-phase (e.g., 150 x 3 mm, 3 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 0.3-0.5 mL/min nih.gov
Injection Volume 4-10 µL nih.govnih.gov
Column Temperature 40°C nih.gov
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion (m/z) ~299.3 (for [M+H]⁺)
Product Ion (m/z) Analyte-specific fragment

High-Resolution Mass Spectrometry for Isotope Distribution Analysis

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, enabling the differentiation of molecules with very similar nominal masses. nih.gov This capability is particularly useful for analyzing stable isotope-labeled compounds.

In the context of this compound, HRMS can be used to confirm the isotopic purity of the labeled standard. By precisely measuring the mass of the molecule (accurate mass for C12H13D4N5O4), the degree of deuterium (B1214612) incorporation can be verified. lgcstandards.com Furthermore, when this compound is used in metabolic studies, HRMS can distinguish the labeled analyte and its metabolites from endogenous, unlabeled counterparts and other interfering species within a complex biological sample. nih.gov The high resolving power allows for the generation of elemental compositions for unknown metabolite peaks, which is a critical step in their identification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules and can also be employed for quantitative analysis. semanticscholar.orghyphadiscovery.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ²H (deuterium).

For this compound, NMR is used to confirm its molecular structure and the specific positions of the deuterium labels. Data from ¹H and ¹³C NMR of the non-deuterated analogue, N6-(2-Hydroxyethyl)adenosine, show characteristic chemical shifts for the purine (B94841) and ribose moieties, which serve as a basis for comparison. researchgate.net The absence of signals in the ¹H NMR spectrum corresponding to the deuterated positions on the hydroxyethyl (B10761427) group, coupled with the presence of signals in the ²H NMR spectrum, would confirm the labeling pattern. researchgate.netnih.gov

Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance without the need for an identical standard for calibration. nih.gov By integrating the area of a specific NMR signal of the target compound relative to that of an internal standard of known concentration, a precise and accurate quantification can be achieved. nih.gov

Deuterium NMR for Conformational and Dynamic Studies

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei. nih.gov Because deuterium has a different resonance frequency from hydrogen (¹H), ²H NMR provides a clean window to observe the labeled parts of a molecule without background from ubiquitous protons. nih.gov

In studies involving this compound, ²H NMR can be used to monitor the compound and its metabolites in biological systems, a technique known as Deuterium Metabolic Imaging (DMI). nih.gov This approach can trace the metabolic fate of the deuterated hydroxyethyl group. Changes in the chemical shift and relaxation properties of the deuterium signal can provide insights into the local chemical environment, molecular dynamics, and binding interactions of the adduct within a biological system.

Multi-dimensional NMR for Complex System Analysis

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the complete chemical structure of complex molecules. semanticscholar.org These techniques reveal through-bond correlations between different nuclei (e.g., ¹H-¹H in COSY, ¹H-¹³C in HSQC/HMBC), allowing for the piecing together of the molecular scaffold. hyphadiscovery.com

For a molecule like this compound, these experiments are crucial for confirming the connectivity of the atoms in the purine base, the deoxyribose sugar, and the hydroxyethyl side chain, and for verifying the attachment point of the sugar to the base. semanticscholar.orgnih.gov When analyzing metabolites of this compound, multi-dimensional NMR is often the definitive method for identifying the exact structure of the metabolic products. hyphadiscovery.com

Chromatographic Separation Methods for Purity and Isomeric Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating it from related isomers and impurities. nih.gov Commercial preparations of this compound often specify a purity of greater than 95%, as determined by HPLC. lgcstandards.com

The development of a suitable HPLC method is critical. A common approach for nucleosides and their analogues is reversed-phase HPLC using a C18 column. nih.gov The separation is achieved by carefully controlling the mobile phase composition, typically a gradient of water and methanol or acetonitrile, and other parameters like flow rate and column temperature. nih.govnih.gov UV detection is frequently used, with the wavelength set to the absorbance maximum of the purine ring, around 254-260 nm. nih.gov

Table 2: Example HPLC Method for Purity Analysis of N6-(2-Hydroxyethyl)adenosine Analogues

Parameter Setting Reference
Instrument Agilent 1100 series nih.gov
Column RP-C18 (5 µm, 4.6 x 150 mm) nih.gov
Mobile Phase Water and Methanol (90:10, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 45°C nih.gov

This type of method is effective for separating the target compound from precursors, degradation products, or potential isomers, ensuring the quality and reliability of the material used in subsequent quantitative and metabolic studies.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of this compound. Commercial suppliers of this stable isotope-labeled standard typically report a purity of greater than 95%, as determined by HPLC analysis. lgcstandards.com This technique separates the target compound from any potential impurities, such as starting materials, byproducts from the synthesis, or degradation products.

The methodology for analyzing the deuterated compound is analogous to that used for its non-deuterated counterpart, N6-(2-hydroxyethyl)adenosine (HEA), and other related nucleosides. researchgate.netresearchgate.net Reverse-phase HPLC is commonly utilized, employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netnih.gov The separation is based on the differential partitioning of the compound and impurities between the two phases.

For instance, in the analysis of HEA, a typical method involves an RP-C18 column with a mobile phase consisting of a water and methanol gradient. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, often set at a wavelength of 254 nm, where the purine ring of the adenosine (B11128) derivative exhibits strong absorbance. nih.gov By comparing the peak area of the main compound to the total area of all detected peaks, the purity can be accurately calculated.

Table 1: Illustrative HPLC Parameters for Analysis of N6-substituted Adenosine Analogs

Parameter Specification Source
Column Reverse-Phase C18 (e.g., Luna 5μ C18(2), 250 x 4.6 mm) researchgate.netnih.gov
Mobile Phase Water and Methanol (e.g., 90:10, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 254 nm nih.gov

| Column Temperature | 45°C | nih.gov |

This table is based on methods developed for the non-deuterated analog, N6-(2-hydroxyethyl)-adenosine, and represents a typical starting point for the analysis of this compound.

Preparative Chromatography for Scale-Up Purification

Following the synthesis of this compound, purification is required to isolate the compound from the reaction mixture. While analytical HPLC focuses on quantification and purity assessment of small samples, preparative chromatography is employed for the purification of larger quantities, a process known as scale-up. The principles are similar, but preparative systems use larger columns and higher flow rates to handle the increased mass of the product.

The purification of deuterated nucleosides is a standard practice in their chemical synthesis, often involving preparative HPLC to achieve the high purity required for applications like NMR studies. nih.gov The process for this compound can be inferred from established methods for its non-deuterated analog, HEA. nih.govnih.gov

A multi-step purification strategy is often the most effective approach. An initial, lower-resolution separation can be performed using techniques like macroporous resin chromatography. nih.govnih.gov For example, a crude extract containing HEA has been successfully loaded onto a macroporous resin (NKA-II or AB-8) and eluted with a gradient of ethanol (B145695) in water. nih.govnih.gov This step removes a significant portion of impurities and concentrates the target compound.

For the final, high-purity polishing step, a more advanced preparative liquid chromatography technique is used. Recycling high-speed counter-current chromatography (HSCCC) has been effectively used for the purification of HEA. nih.gov This technique uses a two-phase solvent system, such as ethyl acetate (B1210297), n-butanol, and aqueous ammonium (B1175870) hydroxide, to separate compounds based on their partition coefficients. nih.gov The recycling nature of the process enhances the resolution, allowing for the isolation of compounds with very high purity from complex mixtures. nih.gov The resulting purified fractions containing the desired compound are then collected, the solvent is evaporated, and the final product is obtained as a solid.

Table 2: Example Preparative Chromatography Methods for N6-(2-hydroxyethyl)-adenosine

Technique Stationary/Support Phase Mobile Phase System Purpose Source
Macroporous Resin Chromatography Macroporous Resin (NKA-II or AB-8) Gradient of Ethanol/Water Initial clean-up and enrichment nih.govnih.gov

| Recycling HSCCC | Liquid-Liquid (no solid support) | Ethyl acetate / n-butanol / 1.5% aq. NH4OH (1:4:5, v/v/v) | Final high-purity isolation | nih.gov |

This table outlines purification strategies for the non-deuterated analog that are applicable for the scale-up purification of this compound.

Future Research Directions and Emerging Applications of N6 2 Hydroxyethyl D4 2 Deoxyadenosine

Development of Novel Synthetic Routes for Related Deuterated Analogues

The synthesis of deuterated nucleosides is a critical area of research, driven by the increasing demand for these compounds in structural biology, drug metabolism studies, and as internal standards. nih.govnih.gov While established methods for deuteration exist, the development of more efficient, stereoselective, and scalable synthetic routes for N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine and related deuterated analogues presents a significant avenue for future research.

Current synthetic strategies for deuterated nucleosides often involve either chemical or enzymatic approaches. Chemical methods may include the reduction of a suitable precursor with a deuterated reducing agent, such as deuterated Alpine-Borane, to introduce deuterium (B1214612) at specific positions. nih.govnih.gov However, these multi-step syntheses can be laborious and may lack stereospecificity. nih.gov Enzymatic synthesis, on the other hand, offers high selectivity and can be used to produce specifically labeled nucleosides from deuterated precursors like labeled glucose. scienceopen.comnih.gov This approach can be highly efficient, yielding significant quantities of the desired product. nih.gov

Future research in this area will likely focus on chemoenzymatic strategies that combine the flexibility of chemical synthesis with the high selectivity of biocatalysis. nih.gov The development of novel catalysts and enzymatic cascades could streamline the synthesis of a wide array of deuterated nucleoside analogues, including those with deuterium incorporated into different positions of the base or sugar moiety. For instance, recent advancements in electrochemical methods for C-H functionalization of purine (B94841) nucleosides could be adapted for deuteration, offering a milder and more regioselective alternative to traditional methods. nih.gov The exploration of innovative synthetic methodologies will not only improve the accessibility of this compound but also facilitate the creation of a diverse library of related deuterated compounds for a broad range of research applications. acs.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Deuterated Nucleosides

ApproachAdvantagesDisadvantagesFuture Research Focus
Chemical Synthesis High flexibility in introducing deuterium at various positions.Can be multi-step, laborious, and may lack stereoselectivity. nih.govDevelopment of more efficient and stereoselective catalysts and reagents. nih.gov
Enzymatic Synthesis High chemo-, regio-, and stereoselectivity; environmentally friendly. nih.govSubstrate scope of enzymes can be limited.Engineering of enzymes with broader substrate specificity and enhanced stability.
Chemoenzymatic Synthesis Combines the advantages of both chemical and enzymatic methods. nih.govRequires careful integration of chemical and biological steps.Design of novel tandem catalytic systems and one-pot reactions.

Integration into Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

The use of stable isotope-labeled internal standards is fundamental to achieving accurate and reproducible quantification in mass spectrometry-based proteomics and metabolomics. nih.govnih.gov this compound is ideally suited for this role in studies aimed at quantifying its endogenous counterpart, which can be a biomarker for DNA damage. The known mass difference allows for precise correction of variations in sample preparation and instrument response. texilajournal.com

Future applications will see the integration of this deuterated standard into comprehensive multi-omics workflows. By combining quantitative data on the levels of the N6-(2-Hydroxyethyl)-2'-deoxyadenosine adduct with global proteomics and metabolomics profiles, researchers can gain a more holistic understanding of the cellular response to DNA damage. For example, correlating the levels of this adduct with changes in the expression of DNA repair proteins (proteomics) and alterations in metabolic pathways (metabolomics) can reveal novel mechanisms of toxicity and disease. nih.govnih.gov

The use of stable isotope tracers, such as 13C-labeled glucose or amino acids, in conjunction with this compound as an internal standard, will enable dynamic studies of metabolic flux. nih.gov This approach, known as stable isotope-assisted metabolomics, can elucidate how cellular metabolism is rewired in response to the formation of DNA adducts. acs.orguniversiteitleiden.nl Such integrated multi-omics studies are crucial for identifying robust biomarkers and developing targeted therapeutic strategies for diseases associated with DNA damage. frontiersin.org

Table 2: Potential Multi-Omics Integration Studies

Omics FieldResearch QuestionExpected Outcome
Proteomics How does the proteome, particularly DNA repair pathways, respond to the formation of the N6-(2-Hydroxyethyl)-2'-deoxyadenosine adduct?Identification of key proteins and pathways involved in the recognition and repair of this specific DNA lesion. tandfonline.com
Metabolomics What are the metabolic consequences of the accumulation of the N6-(2-Hydroxyethyl)-2'-deoxyadenosine adduct?Elucidation of metabolic reprogramming associated with DNA damage and potential identification of metabolic vulnerabilities. nih.govuniversiteitleiden.nl
Transcriptomics Which genes are differentially expressed in the presence of the N6-(2-Hydroxyethyl)-2'-deoxyadenosine adduct?Understanding the transcriptional regulatory networks activated by this form of DNA damage.

Exploration in Systems Biology and Network Perturbation Studies

Systems biology aims to understand the complex interactions within biological systems. Stable isotope labeling is a powerful tool in this field for tracing the flow of molecules through metabolic and signaling networks. nih.govnih.gov this compound, by serving as a precise quantitative anchor for its endogenous counterpart, can be instrumental in network perturbation studies.

By accurately measuring the levels of the N6-(2-Hydroxyethyl)-2'-deoxyadenosine adduct, researchers can quantify the extent of a specific type of DNA damage, which acts as a perturbation to the cellular system. This quantitative data can then be integrated into mathematical models of biological networks to simulate and predict the downstream consequences of this perturbation. bohrium.comyoutube.com For instance, one could model how different levels of this adduct affect the flux through DNA repair pathways, cell cycle checkpoints, and apoptosis networks.

Future research could involve using this compound in combination with other isotopic tracers to simultaneously monitor multiple network perturbations. This would allow for the study of crosstalk between different damage and repair pathways. The insights gained from such studies will be invaluable for understanding the robustness and vulnerabilities of cellular networks and for identifying novel drug targets that can modulate these networks in a desired manner. nih.gov

Advanced Applications in Epigenetics and Nucleic Acid Modification Research

The field of epigenetics has expanded beyond DNA methylation to include a wide array of chemical modifications to both DNA and RNA, which play crucial roles in regulating gene expression. nih.govnih.govwikipedia.org Mass spectrometry has become an indispensable tool for the discovery and quantification of these modifications. tandfonline.comnih.gov

This compound has significant potential in advanced epigenetic research. While its primary role is as a standard for a DNA damage adduct, the analytical methods developed for its quantification can be adapted to study other N6-substituted adenosine (B11128) derivatives, some of which may have epigenetic functions. For example, N6-methyladenosine (m6A) is a well-established epigenetic mark in RNA and has also been identified in DNA. nih.govoup.comresearchgate.netnih.gov

Future research could explore the use of this compound and other deuterated nucleoside analogues to develop highly sensitive and specific mass spectrometry-based methods for the simultaneous quantification of multiple DNA and RNA modifications. This would enable researchers to study the interplay between different epigenetic marks and DNA damage, a field of growing importance. Furthermore, the stable isotope-labeled standard can be used to investigate the enzymatic processes involved in the addition and removal of these modifications, providing insights into the dynamic nature of the epigenome. nih.gov The ability to accurately quantify these modifications is essential for understanding their role in development, disease, and aging. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce deuterated groups (e.g., 2-hydroxyethyl-d4) at the N6 position of 2'-deoxyadenosine?

  • Methodology : Deuterated analogs like N6-(2-hydroxyethyl-d4)-2'-deoxyadenosine are typically synthesized via reductive alkylation or nucleophilic substitution. For example, the N6 position of 2'-deoxyadenosine is activated using tert-butyldimethylsilyl chloride (TBS-Cl) to protect hydroxyl groups, followed by reaction with deuterated reagents like 2-hydroxyethyl-d4 iodide under basic conditions . Post-reaction, deprotection with tetra-n-butylammonium fluoride (TBAF) yields the final product. LC-MS or NMR (with deuterium-specific analysis) validates isotopic purity.

Q. How can researchers detect and quantify this compound adducts in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is preferred. Deuterated adducts are distinguished via mass shifts (e.g., +4 Da for d4 labeling). For tissue samples (e.g., liver or lung DNA), enzymatic digestion (using nucleases) releases adducts, followed by solid-phase extraction (SPE) for purification . Calibration curves with isotopically labeled internal standards (e.g., [15N5]-analogs) improve accuracy .

Q. What role does N6-alkylation play in modulating DNA structure or function?

  • Methodology : N6-alkylation alters base-pairing stability and helicity. Comparative studies using thermal denaturation (UV-Vis) or circular dichroism (CD) reveal structural perturbations. For instance, N6-benzoyl derivatives increase hydrophobicity, affecting duplex stability . Enzymatic assays (e.g., polymerase incorporation efficiency) further assess functional impacts .

Advanced Research Questions

Q. How do experimental design considerations differ when synthesizing deuterated vs. non-deuterated N6-modified deoxyadenosine analogs?

  • Methodology : Deuterated synthesis requires strict anhydrous conditions to prevent isotopic exchange. Reagents like deuterated ethanol-d4 must be stored under inert gas. Kinetic isotope effects (KIEs) may slow reaction rates, necessitating extended reaction times or elevated temperatures . Post-synthesis, isotopic purity is confirmed via high-resolution MS (HRMS) and 2H-NMR, which detects deuterium incorporation at specific sites .

Q. What analytical challenges arise when resolving this compound from its non-deuterated counterpart in complex mixtures?

  • Methodology : Co-elution in chromatography can occur due to similar physicochemical properties. Strategies include:

  • Using HILIC (hydrophilic interaction liquid chromatography) columns to exploit subtle polarity differences.
  • Optimizing MS fragmentation patterns: Deuterated ions (e.g., m/z 268 → 152 + 4 Da) are monitored to distinguish signals .
  • Employing stable isotope dilution analysis (SIDA) with deuterated internal standards to correct for matrix effects .

Q. How can researchers address contradictions in reported biological activities of N6-modified deoxyadenosine analogs?

  • Methodology : Discrepancies often stem from variability in adduct stability or cellular repair mechanisms. Key steps include:

  • Comparative adduct stability assays : Incubate analogs in physiological buffers (pH 7.4, 37°C) and quantify degradation via HPLC .
  • Repair enzyme profiling : Use recombinant proteins (e.g., ALKBH or NEIL glycosylases) to assess repair kinetics .
  • In vivo vs. in vitro correlation : Compare adduct persistence in cell cultures versus animal models (e.g., F-344 rats) .

Q. What advanced strategies enable site-selective functionalization of this compound for oligonucleotide therapeutics?

  • Methodology : Photocatalytic C–H activation (e.g., using Ru or Ir complexes) introduces functional groups (e.g., fluorophores) at the deuterated hydroxyethyl moiety without damaging the nucleobase . Post-functionalization, phosphoramidite chemistry incorporates the modified nucleoside into oligonucleotides. MALDI-TOF confirms successful conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.